2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate
Description
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate is an aromatic ester derivative characterized by a multifunctional phenolic core substituted with chloro, formyl, and methoxy groups. The benzoate moiety is further modified with a 4-methyl substituent. The 4-methyl variant likely exhibits enhanced lipophilicity compared to its non-methylated counterpart.
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPGFSJJVNADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-methylbenzoate.
Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-methylbenzoate.
Substitution: 2-Amino-4-formyl-6-methoxyphenyl 4-methylbenzoate (when reacted with amines).
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the chloro group can undergo substitution reactions, altering the compound’s activity and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate/Sulfonate Group
A. 2-Chloro-4-formyl-6-methoxyphenyl 4-acetamidobenzenesulfonate (CAS 432002-40-9)
- Molecular Formula : C₁₆H₁₃ClN₂O₆S
- Key Features : Replaces the benzoate with a sulfonate group, introducing a polar 4-acetamido substituent.
B. 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate (CAS 331460-61-8)
C. 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS 443664-51-5)
- Molecular Formula : C₁₅H₁₀BrClO₄
- Key Features : Bromine substitution at the 2-position and chlorine on the benzoate.
Functional Group Modifications on the Phenolic Core
A. 2-Chloro-4-formyl-6-methoxyphenyl benzoate (CAS 832674-53-0)
- Molecular Formula : C₁₅H₁₁ClO₄
- Key Features : Lacks the 4-methyl group on the benzoate.
B. [4-Methyl-3-(2,2,2-trichloroethyl)phenyl] 4-methoxybenzoate
- Key Features : Incorporates a trichloroethyl group and 4-methoxybenzoate.
- Implications : The trichloroethyl group introduces significant steric bulk and electron-withdrawing effects, likely reducing solubility but enhancing thermal stability .
Hydrogen Bonding and Crystal Packing
The formyl and methoxy groups on the phenolic core enable hydrogen-bonding interactions, influencing supramolecular assembly. For example, graph-set analysis (as per Etter’s rules) predicts that the formyl group may act as a hydrogen-bond acceptor, while methoxy serves as a donor, fostering layered or helical crystal structures .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate is an organic compound with the molecular formula C16H13ClO4. This compound belongs to a class of derivatives of benzoic acid and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
The structure of this compound includes a chloro group, a formyl group, and a methoxy group attached to a phenyl ring. These functional groups contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClO4 |
| Molecular Weight | 304.73 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can act as an electrophile, allowing it to participate in nucleophilic addition reactions with biomolecules such as proteins and nucleic acids. The chloro group may also facilitate substitution reactions, which can further modify the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial activity.
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. It was evaluated for its ability to inhibit the proliferation of cancer cell lines such as MGC-803 (gastric cancer) and A549 (lung cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM for MGC-803 cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers found that the compound inhibited the growth of Candida albicans with an IC50 value of 25 µg/mL. This highlights its potential use as an antifungal agent.
- Cancer Cell Inhibition : In another study, treatment with this compound resulted in apoptosis in A549 cells, characterized by increased levels of caspase-3 activity and DNA fragmentation.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32-64 | ~20 |
| 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate | 64-128 | ~25 |
| 2-Chloro-4-hydroxyphenyl 4-methylbenzoate | 128 | ~30 |
The data indicates that while similar compounds exhibit varying degrees of antimicrobial and anticancer activities, this compound demonstrates promising efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
